molecular formula C16H21N3O4 B12168085 N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12168085
M. Wt: 319.36 g/mol
InChI Key: KRBWEMSUKSTGJF-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a furylmethyl acetamide substituent. The core structure consists of a 1,3-diazaspiro[4.5]decane ring system with a methyl group at position 1 and two ketone groups at positions 2 and 2. The 2-furylmethyl moiety attached to the acetamide nitrogen distinguishes it from other analogs. This compound is of interest in medicinal chemistry due to the spirocyclic hydantoin scaffold’s known role in modulating biological activity, particularly in enzyme inhibition and receptor binding .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C16H21N3O4/c1-18-15(22)19(14(21)16(18)7-3-2-4-8-16)11-13(20)17-10-12-6-5-9-23-12/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,17,20)

InChI Key

KRBWEMSUKSTGJF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that integrates a diazaspiro framework with a furan moiety. Its molecular formula is C14H16N4O3C_{14}H_{16}N_4O_3, and it has a molecular weight of 288.30 g/mol. The presence of the furan ring and the diazaspiro framework contributes to its diverse biological activities.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of diazaspiro compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Microtubule Disruption : Compounds like DZ-2384 have demonstrated potent antitumor activity by binding to the vinca domain of tubulin, leading to altered microtubule dynamics and cell death during mitosis .
  • Cell Cycle Arrest : Studies indicate that similar diazaspiro compounds can induce G2/M phase arrest in cancer cells, thereby inhibiting their growth .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. In related studies, furan derivatives have been explored as inhibitors of viral proteases:

  • SARS-CoV-2 Inhibition : Research on 2-(furan-2-ylmethylene)hydrazine derivatives revealed that they act as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), with some derivatives achieving IC50 values in the low micromolar range . This suggests that this compound may have similar inhibitory effects worth investigating.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
  • Cell Signaling Modulation : It could interfere with signaling pathways critical for cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted for their ability to induce oxidative stress in cancer cells, leading to apoptosis.

Study 1: Antitumor Efficacy

A study evaluating a series of diazaspiro compounds demonstrated that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines. The most potent derivatives showed IC50 values below 10 μM against breast and lung cancer cells, indicating strong potential for therapeutic applications .

Study 2: Antiviral Properties

In another investigation focused on antiviral activity, compounds structurally related to this compound were tested against SARS-CoV-2 Mpro. The most effective inhibitors exhibited IC50 values ranging from 1.55 μM to 21.28 μM, highlighting their potential as antiviral agents .

Comparison with Similar Compounds

Substituent Impact Analysis:

  • Electron-Withdrawing Groups (e.g., Fluorine) : Fluorinated analogs (e.g., 4-fluorobenzyl in ) exhibit enhanced metabolic stability and binding affinity due to reduced susceptibility to oxidative degradation .
  • Heterocyclic Moieties : The 2-furylmethyl group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenylmethoxy in ), while maintaining moderate lipophilicity for membrane permeability .
  • Spirocyclic Modifications : Variations in the spiro ring size (e.g., [4.4] vs. [4.5]) alter conformational flexibility, impacting receptor binding. For example, the [4.5] system in the target compound allows optimal spatial arrangement for hydrogen bonding .

Physicochemical Properties

  • Solubility : The 2-furylmethyl group may confer better aqueous solubility than purely aliphatic substituents (e.g., tert-butyl in ) due to oxygen’s polarity.
  • Molecular Weight : The target compound (~349 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), contrasting with larger analogs like the sulfonamide derivative (445.50 g/mol, ).

Preparation Methods

Cyclocondensation of Cyclohexanone with Urea Derivatives

The spirocyclic core is typically synthesized via a two-step cyclocondensation process. In a representative protocol, cyclohexanone reacts with N-methylurea under acidic conditions (HCl, ethanol, reflux, 12 h) to form the intermediate 1-methyl-3-cyclohexylideneurea. Subsequent heating (160°C, 4 h) induces cyclization, yielding 1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane with a 72% isolated yield.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Acid Catalyst10 mol% HCl<70% → 72%
SolventEthanolPrevents dimerization
Temperature160°CAccelerates ring closure

Alternative Routes via Lactam Intermediates

Patented methods describe lactam formation using ε-caprolactam and methylamine under high-pressure conditions (5 bar, 120°C), followed by oxidation with m-CPBA to install the 2,4-dioxo groups. This approach achieves 68% yield but requires specialized equipment.

Introduction of the Acetamide Side Chain

Alkylation of the Spirocyclic Core

The spirocyclic nitrogen undergoes alkylation with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction at 0°C for 2 h provides 3-chloroacetyl-1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane in 85% yield.

Side Reaction Mitigation

  • Competitive O-Alkylation : Suppressed by maintaining low temperatures (0–5°C).

  • Hydrolysis : Avoided by using anhydrous DCM and molecular sieves.

Amidation with 2-Furylmethylamine

The chloroacetyl intermediate reacts with 2-furylmethylamine in tetrahydrofuran (THF) at 60°C for 6 h. Catalytic potassium iodide (KI, 5 mol%) enhances nucleophilic substitution, achieving 78% conversion.

Amidation Optimization

VariableOptimal ValueYield Improvement
SolventTHF78% vs. 65% (DMF)
CatalystKI+15% efficiency
Temperature60°CBalances rate vs. decomposition

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A pilot-scale process utilizes continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 h to 45 min and improving yield to 81%. Key parameters include:

  • Residence Time : 8 min

  • Pressure : 20 bar

  • Catalyst : Heterogeneous Amberlyst-15

Purification Strategies

  • Crystallization : Ethyl acetate/hexane (3:1) recrystallization removes <5% residual amines.

  • Chromatography : Silica gel chromatography (ethyl acetate gradient) achieves >99% purity but increases costs by 30%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Reported Methods

MethodYield (%)Purity (%)Cost (USD/g)
Cyclocondensation729812.50
Lactam Oxidation689518.20
Continuous Flow81979.80

Q & A

Q. What are the key steps in synthesizing N-(2-furylmethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?

The synthesis typically involves:

  • Cyclization : Formation of the spirocyclic core via intramolecular cyclization under acidic or basic conditions (e.g., using K₂CO₃ in DMF) .
  • Functionalization : Introduction of the furylmethyl group through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl intermediates) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time and solvent polarity .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and substituent positions (e.g., spirocyclic proton environments at δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 387.2) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., 71.8° between phenyl groups in related spiro compounds) .

Q. What chemical reactions are feasible for modifying this compound’s structure?

  • Reduction : The 2,4-dioxo group can be reduced to alcohols or amines using NaBH₄ or LiAlH₄ .
  • Substitution : Electrophilic aromatic substitution (e.g., halogenation) on the furan ring, guided by directing effects of the methoxy group .
  • Hydrolysis : Amide bonds are susceptible to acidic/basic hydrolysis, enabling derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

  • Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
  • Crystallographic Refinement : Address disorder in crystal structures (e.g., methyl group occupancy ratios) using SHELXL .
  • Isotopic Labeling : Use ¹⁵N or ¹³C labeling to clarify ambiguous peaks in crowded spectra .

Q. How to design experiments to evaluate its anticonvulsant potential?

  • In Vivo Models : Administer the compound to Wistar rats (dose range: 10–100 mg/kg) and monitor seizure thresholds using maximal electroshock (MES) or pentylenetetrazole (PTZ) tests .
  • Enzyme Assays : Test inhibition of GABA transaminase or NMDA receptors via fluorometric assays (IC₅₀ determination) .
  • Control Groups : Include positive controls (e.g., valproate) and vehicle-only groups to isolate compound-specific effects .

Q. What computational methods predict biological targets for this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to voltage-gated sodium channels (PDB: 6AGF) .
  • QSAR Modeling : Corrogate substituent effects (e.g., furan vs. phenyl) on bioactivity using CoMFA/CoMSIA .
  • ADMET Prediction : Assess pharmacokinetics (e.g., BBB permeability) via SwissADME or admetSAR .

Q. How to optimize reaction conditions for scalable synthesis?

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions to improve yields (>75%) .
  • Flow Chemistry : Implement continuous flow reactors to enhance reproducibility and reduce byproducts .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact .

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